molecular formula C7H4BrIN2O B3295000 4-Bromo-3-iodo-1H-indazol-6-OL CAS No. 887568-93-6

4-Bromo-3-iodo-1H-indazol-6-OL

Cat. No. B3295000
CAS RN: 887568-93-6
M. Wt: 338.93 g/mol
InChI Key: ZXEDXBNQPYGPFH-UHFFFAOYSA-N
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Description

“4-Bromo-3-iodo-1H-indazol-6-OL” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of indazoles, including “4-Bromo-3-iodo-1H-indazol-6-OL”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis process for a similar compound involves the reaction between benzyl-substituted benzylidenehydrazine and hydrazine .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-iodo-1H-indazol-6-OL” is derived from the indazole core structure. Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The bromo and iodo groups are attached at the 4th and 3rd positions respectively, and the hydroxyl group is attached at the 6th position.

Mechanism of Action

The mechanism of action of indazole derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some indazole-containing compounds have been found to inhibit phosphoinositide 3-kinase δ, which is used for the treatment of respiratory diseases .

Future Directions

The future directions in the research of indazole derivatives, including “4-Bromo-3-iodo-1H-indazol-6-OL”, involve the development of new synthetic approaches and the exploration of their therapeutic potential . There is a great importance of heterocyclic ring-containing drugs, and thus, these compounds are of interest in the development of novel drugs .

properties

IUPAC Name

4-bromo-3-iodo-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEDXBNQPYGPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodo-1H-indazol-6-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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